molecular formula C21H14ClF3N4O2 B397736 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide

5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide

Cat. No.: B397736
M. Wt: 446.8g/mol
InChI Key: JYHJSDBVGWMNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methoxy, and trifluoromethyl groups, as well as a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 3-(trifluoromethyl)phenylamine to form an amide intermediate. This intermediate is then subjected to cyclization with benzotriazole under specific conditions to yield the final product. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production typically employs automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions may produce quinones or other oxidized derivatives .

Scientific Research Applications

5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide
  • 5-chloro-2-methoxy-N-{2-[3-(difluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide
  • 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzimidazol-5-yl}benzamide

Uniqueness

What sets 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H14ClF3N4O2

Molecular Weight

446.8g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-[3-(trifluoromethyl)phenyl]benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H14ClF3N4O2/c1-31-19-8-5-13(22)10-16(19)20(30)26-14-6-7-17-18(11-14)28-29(27-17)15-4-2-3-12(9-15)21(23,24)25/h2-11H,1H3,(H,26,30)

InChI Key

JYHJSDBVGWMNHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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